

Batyl Alcohol: A Comprehensive Technical Guide on its Discovery, History, and Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Batyl alcohol (1-O-octadecyl-rac-glycerol), a naturally occurring alkylglycerol with a rich history of scientific investigation. From its initial discovery in shark liver oil to its contemporary research in various biomedical fields, this document outlines the key milestones in understanding its chemical properties, biological functions, and therapeutic potential. The guide details its role as a crucial precursor in the biosynthesis of plasmalogens, its hematopoietic and immunomodulatory effects, and the experimental methodologies employed to elucidate these properties. Quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Batyl alcohol, a glyceryl ether, has been a subject of scientific interest for its diverse biological activities. Initially isolated from marine sources, it is now recognized for its presence in mammalian tissues, including bone marrow and breast milk[1]. Its unique chemical structure, featuring a stable ether linkage, distinguishes it from the more common acylglycerols and imparts specific biochemical properties. This guide will delve into the historical context of its discovery, its chemical and physical characteristics, and the evolution of research into its physiological roles and potential therapeutic applications.



Discovery and History

The discovery of Batyl alcohol is intrinsically linked to the study of marine lipids, particularly those from shark liver oil. The name "Batyl" is derived from the order Batoidea, which includes rays, highlighting its early association with these cartilaginous fish[2][3].

Early Isolation and Structural Elucidation:

Initial investigations into the unsaponifiable fraction of shark liver oil led to the isolation of a group of ether lipids, among which was Batyl alcohol[2][3]. Early researchers noted its resistance to saponification, a key characteristic that differentiated it from triglycerides. Through chemical degradation and spectroscopic analysis, its structure was elucidated as 1-O-octadecyl-rac-glycerol.

Milestones in Batyl Alcohol Research:

- Early 20th Century: Initial isolation from shark liver oil and structural characterization.
- Mid-20th Century: Recognition of its presence in hematopoietic tissues like bone marrow, leading to investigations into its role in blood cell formation.
- Late 20th Century: Elucidation of its role as a precursor in the biosynthesis of plasmalogens, a critical class of ether phospholipids.
- 21st Century: Renewed interest in its therapeutic potential, particularly in the context of plasmalogen deficiency disorders and its immunomodulatory properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Batyl alcohol is essential for its application in research and drug development.

Quantitative Data

The following table summarizes the key quantitative data for Batyl alcohol:



Property	Value	Reference(s)
Molecular Formula	C21H44O3	[4][5]
Molecular Weight	344.57 g/mol	[4][5]
CAS Number	544-62-7 (racemic)	[2][3]
Appearance	Colorless to white crystalline solid	[2]
Melting Point	70-73 °C	[4][6]
Boiling Point	215–220 °C at 2 mmHg; 471.1 °C at 760 mmHg	[3][4]
Density	0.914 g/cm ³	[4]
Refractive Index	1.464	[4]
Solubility	Soluble in DMSO, acetone, benzene, and methanol. Slightly soluble in hexane and water. Insoluble in cold water.	[2][4]
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 3.86 (m, 1H), 3.71 (dd, J=11.4, 3.7 Hz, 1H), 3.64 (dd, J=11.4, 5.5 Hz, 1H), 3.51 (t, J=6.6 Hz, 2H), 3.46 (t, J=6.6 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.25 (s, 30H), 0.88 (t, J=6.8 Hz, 3H)	[7]
Mass Spectrometry	Molecular Ion (m/z): 344	[7][8]

Experimental Protocols

This section provides an overview of key experimental methodologies related to Batyl alcohol research.

Isolation of Batyl Alcohol from Shark Liver Oil



The isolation of Batyl alcohol from the complex lipid mixture of shark liver oil typically involves several steps to remove triglycerides, squalene, and other unsaponifiable components.

Protocol Overview:

- Saponification: The oil is treated with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the ester bonds of triglycerides, forming soaps of fatty acids. Batyl alcohol, being an ether, remains intact.
- Extraction of Unsaponifiable Matter: The unsaponifiable fraction, containing Batyl alcohol, cholesterol, and squalene, is extracted from the saponified mixture using an organic solvent like diethyl ether or hexane.
- Chromatographic Purification: The unsaponifiable extract is then subjected to column chromatography to separate its components.
 - Adsorbent: Silica gel or alumina.
 - Elution: A gradient of solvents, starting with non-polar solvents (e.g., hexane) to elute squalene, followed by solvents of increasing polarity (e.g., hexane/diethyl ether mixtures) to elute cholesterol and finally Batyl alcohol.
- Crystallization: The fractions containing Batyl alcohol are pooled, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., acetone or ethanol).

Chemical Synthesis of Batyl Alcohol

The chemical synthesis of Batyl alcohol allows for the production of a pure, well-characterized compound for research purposes. A common synthetic route is the Williamson ether synthesis.

Protocol Overview:

- Protection of Glycerol: Two of the hydroxyl groups of glycerol are protected, for example, by reacting it with acetone to form solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
- Ether Formation: The remaining free hydroxyl group of solketal is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an octadecyl halide (e.g., 1-



bromooctadecane) to form the ether linkage.

- Deprotection: The protecting group is removed by acid hydrolysis (e.g., with dilute hydrochloric acid) to yield Batyl alcohol.
- Purification: The synthesized Batyl alcohol is purified by column chromatography and/or recrystallization.

In Vitro Anti-Inflammatory Assay

The anti-inflammatory properties of Batyl alcohol can be assessed using various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Overview (Nitric Oxide Production Assay):

- Cell Culture: RAW 264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS).
- Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
- Compound Treatment: Cells are pre-treated with various concentrations of Batyl alcohol (dissolved in a suitable solvent like DMSO) for 1-2 hours.
- Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 μg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production.
- Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- Data Analysis: The reduction in nitrite production in the presence of Batyl alcohol, compared to the LPS-stimulated control, indicates its anti-inflammatory activity.

Signaling Pathways and Biological Functions

Batyl alcohol participates in crucial cellular processes, most notably as a precursor in the biosynthesis of plasmalogens and in modulating immune responses.

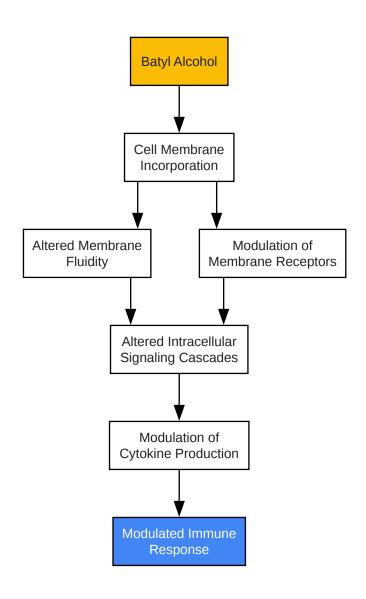


Plasmalogen Biosynthesis Pathway

Batyl alcohol is a key intermediate in the de novo synthesis of plasmalogens, a class of ether phospholipids that are abundant in cell membranes, particularly in the nervous and cardiovascular systems.







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